molecular formula C43H75N9O10 B12612494 L-Prolyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-leucyl-L-prolyl-L-leucine CAS No. 918528-89-9

L-Prolyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-leucyl-L-prolyl-L-leucine

Cat. No.: B12612494
CAS No.: 918528-89-9
M. Wt: 878.1 g/mol
InChI Key: JKQIYBLAPLPDSA-LFIACBMHSA-N
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Description

L-Prolyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-leucyl-L-prolyl-L-leucine is a peptide compound composed of eight amino acids: proline, leucine, glutamine, valine, valine, leucine, proline, and leucine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-leucyl-L-prolyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-leucyl-L-prolyl-L-leucine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.

    Oxidation: Modifying specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.

    Reduction: Reducing disulfide bonds if present in the peptide structure.

Common Reagents and Conditions

    Hydrolysis: Typically performed using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Often achieved using reagents like hydrogen peroxide or performic acid.

    Reduction: Commonly involves reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield the constituent amino acids, while oxidation and reduction will modify specific residues within the peptide.

Scientific Research Applications

L-Prolyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-leucyl-L-prolyl-L-leucine has several scientific research applications:

    Chemistry: Studied for its structural properties and interactions with other molecules.

    Biology: Investigated for its role in cellular processes and potential as a bioactive peptide.

    Medicine: Explored for therapeutic applications, such as antimicrobial or anticancer activities.

    Industry: Used in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Prolyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-leucyl-L-prolyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. The exact mechanism depends on the specific context and application of the peptide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Prolyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-leucyl-L-prolyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties

Properties

CAS No.

918528-89-9

Molecular Formula

C43H75N9O10

Molecular Weight

878.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C43H75N9O10/c1-22(2)19-29(47-36(54)27-13-11-17-45-27)38(56)46-28(15-16-33(44)53)37(55)50-35(26(9)10)41(59)51-34(25(7)8)40(58)48-30(20-23(3)4)42(60)52-18-12-14-32(52)39(57)49-31(43(61)62)21-24(5)6/h22-32,34-35,45H,11-21H2,1-10H3,(H2,44,53)(H,46,56)(H,47,54)(H,48,58)(H,49,57)(H,50,55)(H,51,59)(H,61,62)/t27-,28-,29-,30-,31-,32-,34-,35-/m0/s1

InChI Key

JKQIYBLAPLPDSA-LFIACBMHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]2CCCN2

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)O)NC(=O)C2CCCN2

Origin of Product

United States

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